Benzyl-d7 alcohol
Overview
Description
Mechanism of the Reactions of Alcohols with o-Benzynes
The study of reactions between secondary and primary alcohols with benzynes, generated by the hexadehydro-Diels–Alder (HDDA) reaction, reveals that these alcohols can either add to the benzyne to produce aryl ethers or undergo dihydrogen transfer to yield reduced benzenoid products and oxidized ketones or aldehydes. Deuterium labeling studies have shown that the carbinol C–H and adjacent O–H hydrogen atoms are transferred, suggesting a hydride-like transfer mechanism for the C–H. The H2-transfer reaction is first order in alcohol, indicating a concerted process, while alcohol addition to the benzyne is second order in alcohol. Computational studies support these findings and provide further insight into the mechanistic aspects of these reactions .
Benzyl Alcohol-Based Synthesis of Oxide Nanoparticles
Benzyl alcohol is not only a solvent but also a reagent in the synthesis of various inorganic oxide nanoparticles. It interacts with metal chlorides to produce metal oxides such as TiO2, Fe2O3, and ZnO with uniform size and special dispersibility. The synthesis process is akin to an S(N)1 reaction mechanism, where the formation of a benzyl carbocation and the reactivity of the benzyloxy group with nucleophiles are key. By adjusting experimental conditions, this method can be applied to synthesize many inorganic oxides .
Synthesis of Optically Active Benzyl-α-d Alcohols
Optically active benzyl-α-d alcohols have been synthesized with high enantioselectivity by asymmetric hydrogenation of benzaldehyde-α-d and its derivatives using BINAP-Ru(II) complexes. The presence of o-bromo- and o-methoxy substituents on the benzaldehyde significantly enhances enantioselectivity, while other substituents yield moderate results. This method provides a pathway to produce optically active alcohols that are important in various chemical applications .
Enantioselective Syntheses of Nonracemic Benzyl-α-d Alcohols
The reduction of benzaldehyde-α-d derivatives to produce chiral benzyl-α-d alcohols has been explored using catalysts derived from (1R,2S)-(+)-cis-1-amino-2-indanol and various metal complexes. Interestingly, substrates with electron-withdrawing groups resulted in higher enantioenrichment compared to those with electron-donating groups. All catalyst systems tested achieved high conversion rates and produced the desired alcohols with modest to good enantioselectivities .
Benzo-Fused Double Carbohelicene
A benzo-fused double carbohelicene (D7H) was synthesized, and its conformers were separated and structurally elucidated. The D7H exhibited excellent conformational stability due to a high isomerization barrier estimated by DFT calculations. The physicochemical properties of the conformers were studied, showing variations in electronic structure with conformational changes. Optical resolution of the racemic D7H-1 was achieved, providing enantiopure samples characterized by circular dichroism spectroscopy .
Catalytic Enantioselective Carbon-Oxygen Bond Formation
A new approach to the enantioselective synthesis of benzylic ethers involves the coupling of γ-aryl-substituted alkynoates and alcohols, catalyzed by chiral phosphine. This process features an internal redox reaction where the benzylic position is oxidized with good enantioselectivity, and the alkyne is reduced to an alkene. This method offers a pathway to synthesize benzylic ethers, which are prevalent in bioactive molecules and valuable intermediates in organic chemistry .
Synthesis of Palladium and Palladium–Copper Nanoparticles in Benzyl Alcohol
Benzyl alcohol's versatility as a reaction medium is demonstrated in the synthesis of Pd and PdCu nanoparticles. In situ spectroscopy and gas chromatography-mass spectrometry were used to elucidate the chemical formation mechanism, revealing the formation of benzaldehyde, toluene, and dibenzyl ether as byproducts. The synthesis of PdCu alloy nanoparticles was monitored, showing the transformation of intermediate nanoparticles with varying compositions into a final product with a near 1:1 Pd-to-Cu ratio .
Cross-Coupling of Benzylic Acetates with Arylboronic Acids
The cross-coupling of benzylic acetates with arylboronic acids, catalyzed by a DPEphos-[Pd(eta3-C3H5)Cl]2 catalyst in tert-amyl alcohol solvent, efficiently produces diarylmethanes. This one-pot transformation of benzylic alcohols to diarylmethanes offers a high-yield method for synthesizing compounds that are significant in various chemical applications .
Scientific Research Applications
Catalysis in Oxidation Reactions : Benzyl alcohol, including its isotopologues like benzyl-d7 alcohol, is extensively used in catalysis, particularly in oxidation reactions. Pd-based catalysts, for example, have been shown to be effective in oxidizing benzyl alcohol to benzaldehyde, a reaction of significant interest in the pharmaceutical and agricultural industries. This reaction is a model for testing new catalysts and can be applied to other systems (Chan-Thaw, Savara, & Villa, 2018).
Analytical Chemistry and Detection : Benzyl alcohol is used in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS). It has been identified and quantified in various biological samples after derivatization. This process is crucial for detecting benzyl alcohol in scenarios like pharmaceutical formulations and forensic investigations (Dasgupta & Humphrey, 1995).
Biotechnological Applications : Benzyl alcohol is used in biotechnological applications, such as in the engineering of Escherichia coli for renewable benzyl alcohol production. This involves the biosynthesis of benzyl alcohol from glucose, using a non-natural pathway engineered in E. coli, highlighting its potential in sustainable chemical production (Pugh, McKenna, Halloum, & Nielsen, 2015).
Electrochemical Studies : In electrochemical research, benzyl alcohol is studied for its reactivity and potential applications in industrial chemistry. It is involved in electrochemical studies like cyclic voltammetry, providing insights into reactions like ethoxylation (Xavier, Sakthi, & Selvakumar, 2011).
Green Chemistry : Benzyl alcohol is also significant in green chemistry, used in environmentally benign syntheses like the coupling of sulfonamides and alcohols. This method represents a more sustainable approach to producing chemicals that are essential in drug synthesis (Shi et al., 2009).
Membrane Technology : In membrane technology, benzyl alcohol is studied for its separation and recovery potential, such as in pervaporation and vapor permeation processes. These studies are crucial for understanding the selective separation of low volatile organic compounds (Fouda et al., 1993).
Safety And Hazards
Benzyl-d7 alcohol is classified as harmful if swallowed or inhaled and causes serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to use it only outdoors or in a well-ventilated area . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .
Future Directions
While specific future directions for Benzyl-d7 alcohol were not found, the synthesis of Benzyl alcohol, its non-deuterated form, is a topic of ongoing research. Recent studies are focused on the development of efficient catalysts in the production of benzyl alcohol with a selective and effective hydrogenation route from benzaldehyde .
properties
IUPAC Name |
dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1D,2D,3D,4D,5D,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-XZJKGWKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583638 | |
Record name | (~2~H_5_)Phenyl(~2~H_2_)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-d7 alcohol | |
CAS RN |
71258-23-6 | |
Record name | (~2~H_5_)Phenyl(~2~H_2_)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 71258-23-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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